molecular formula C6H5N3O B571123 (4-Hydroxy-3-pyridinyl)cyanamide CAS No. 116035-65-5

(4-Hydroxy-3-pyridinyl)cyanamide

Cat. No.: B571123
CAS No.: 116035-65-5
M. Wt: 135.126
InChI Key: COSBLNZNFDTRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxy-3-pyridinyl)cyanamide is an organic compound with the molecular formula C6H5N3O. It features a pyridine ring substituted with a hydroxy group at the 4-position and a cyanamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-3-pyridinyl)cyanamide typically involves the reaction of 4-hydroxy-3-pyridinecarboxylic acid with cyanamide under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the cyanamide group. Common dehydrating agents include phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: (4-Hydroxy-3-pyridinyl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-pyridinyl)cyanamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: (4-Hydroxy-3-pyridinyl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a cyanamide group on a pyridine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

(4-oxo-1H-pyridin-3-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-4-9-5-3-8-2-1-6(5)10/h1-3,9H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSBLNZNFDTRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.